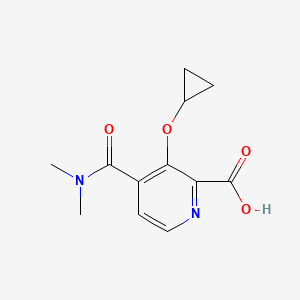
3-Cyclopropoxy-4-(dimethylcarbamoyl)picolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropoxy-4-(dimethylcarbamoyl)picolinic acid is a chemical compound with the molecular formula C12H14N2O4 It is a derivative of picolinic acid, which is known for its role in various biological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-4-(dimethylcarbamoyl)picolinic acid typically involves the reaction of picolinic acid derivatives with cyclopropyl and dimethylcarbamoyl groups. The specific synthetic route may vary, but a common method includes:
Starting Material: Picolinic acid or its derivatives.
Reagents: Cyclopropyl bromide, dimethylcarbamoyl chloride.
Catalysts: Base catalysts such as triethylamine.
Solvents: Organic solvents like dichloromethane or tetrahydrofuran.
Reaction Conditions: The reaction is usually carried out under reflux conditions, with temperatures ranging from 60°C to 80°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopropoxy-4-(dimethylcarbamoyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the cyclopropoxy or dimethylcarbamoyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-Cyclopropoxy-4-(dimethylcarbamoyl)picolinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropoxy-4-(dimethylcarbamoyl)picolinic acid involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its structural features.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-Carboxyphenyl)picolinic acid: Another derivative of picolinic acid with different functional groups.
3-Carbamoyl-α-picolinic acid: Known for its use in the synthesis of agrochemicals and pharmaceuticals.
Uniqueness
3-Cyclopropoxy-4-(dimethylcarbamoyl)picolinic acid is unique due to its specific combination of cyclopropoxy and dimethylcarbamoyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H14N2O4 |
|---|---|
Peso molecular |
250.25 g/mol |
Nombre IUPAC |
3-cyclopropyloxy-4-(dimethylcarbamoyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H14N2O4/c1-14(2)11(15)8-5-6-13-9(12(16)17)10(8)18-7-3-4-7/h5-7H,3-4H2,1-2H3,(H,16,17) |
Clave InChI |
APZVOLVSVZQPHH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=C(C(=NC=C1)C(=O)O)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







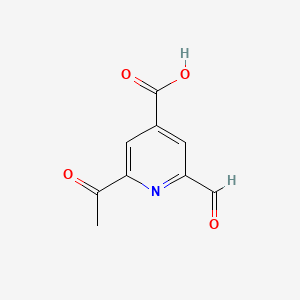
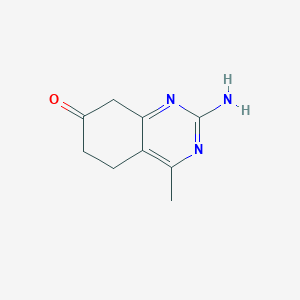
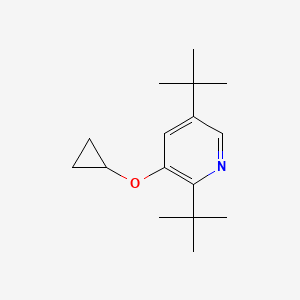

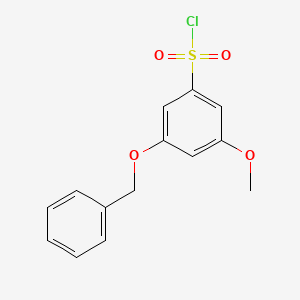
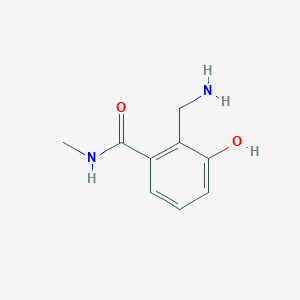
![[2-(Acetylamino)-6-formylpyridin-4-YL]acetic acid](/img/structure/B14848390.png)
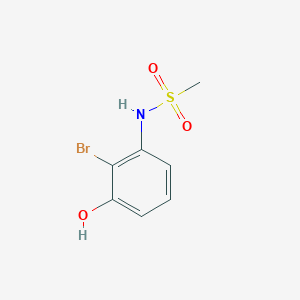
![7-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-C]pyridine-3-carbonitrile](/img/structure/B14848399.png)
